Digeranyl bisphosphonate
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Overview
Description
Digeranyl bisphosphonate is a potent inhibitor of geranylgeranyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway. This pathway is crucial for the biosynthesis of isoprenoids, which are essential for various cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of digeranyl bisphosphonate typically involves the condensation of geranyl pyrophosphate with bisphosphonate precursors under specific conditions. The reaction is catalyzed by enzymes or chemical catalysts that facilitate the formation of the bisphosphonate bond .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Digeranyl bisphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced compounds.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield geranylgeranyl bisphosphonate derivatives, while reduction can produce simpler bisphosphonate compounds .
Scientific Research Applications
Digeranyl bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mevalonate pathway and its role in cellular functions.
Biology: Investigates the effects of inhibiting geranylgeranyl pyrophosphate synthase on cell proliferation and apoptosis.
Medicine: Explored for its potential in cancer therapy, particularly in targeting cancer cells that rely on geranylgeranylated proteins for growth and survival.
Industry: Utilized in the development of new therapeutic agents and as a research tool in drug discovery
Mechanism of Action
Digeranyl bisphosphonate exerts its effects by inhibiting geranylgeranyl pyrophosphate synthase, leading to the depletion of geranylgeranyl pyrophosphate. This inhibition disrupts the geranylgeranylation of small GTPases, which are crucial for various cellular processes, including cell proliferation and survival. The compound also induces apoptosis through pathways involving caspases and ERK phosphorylation .
Comparison with Similar Compounds
Zoledronate: Another bisphosphonate that inhibits farnesyl diphosphate synthase.
Alendronate: A bisphosphonate used in the treatment of osteoporosis.
Risedronate: Similar to alendronate, used for bone-related conditions
Uniqueness: Digeranyl bisphosphonate is unique due to its specific inhibition of geranylgeranyl pyrophosphate synthase, making it a valuable tool in studying the mevalonate pathway and its role in cancer and other diseases. Its selective action and lower toxicity compared to other bisphosphonates highlight its potential as a therapeutic agent .
Properties
Molecular Formula |
C21H38O6P2 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonoheptadeca-2,6,11,15-tetraen-9-yl]phosphonic acid |
InChI |
InChI=1S/C21H38O6P2/c1-17(2)9-7-11-19(5)13-15-21(28(22,23)24,29(25,26)27)16-14-20(6)12-8-10-18(3)4/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3,(H2,22,23,24)(H2,25,26,27)/b19-13+,20-14+ |
InChI Key |
SQERRIVHBWCION-IWGRKNQJSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC(P(=O)(O)O)(P(=O)(O)O)C/C=C(/CCC=C(C)C)\C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC(CC=C(C)CCC=C(C)C)(P(=O)(O)O)P(=O)(O)O)C)C |
Synonyms |
digeranyl bisphosphonate |
Origin of Product |
United States |
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